molecular formula C7H5BrIN3 B13579403 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13579403
M. Wt: 337.94 g/mol
InChI Key: RCRGQDPKSQZEDU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H5BrIN3

Molecular Weight

337.94 g/mol

IUPAC Name

2-bromo-7-iodo-5-methylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H5BrIN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3

InChI Key

RCRGQDPKSQZEDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=NC(=CN=C21)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple stepsThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts.

    Hydrazine Monohydrate: Used in the preparation of pyrazole intermediates.

    Gold Catalysts: Employed in cyclization reactions.

    Sodium Hydride: Used for final cyclization steps.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrrolo[2,3-b]pyrazines

2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
  • Key Features: Substituents: Br (position 2), Cl (position 3). Reactivity: Regioselective amination under metal-free (microwave) vs. metal-catalyzed (Buchwald) conditions yields 3-amino or 2-amino derivatives, respectively. Demonstrates halogen-dependent reactivity . Applications: Precursor for optoelectronic materials (e.g., 1,7-dihydrodipyrrolopyrazines with enhanced thermal stability) .
Property 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Halogen Positions Br (2), I (7) Br (2), Cl (3)
Reactivity Iodine enhances Sonogashira coupling efficiency Chlorine favors 3-amination under microwaves
Thermal Stability (TGA) Not reported ~300°C decomposition
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyrazine (Compound 35)
  • Key Features :
    • Substituents: Br (position 5), I (position 3).
    • Synthesis : Derived from 5-bromo precursors via iodination. Used in cross-coupling reactions (e.g., with pyridyl ethynyl groups) .
    • Applications : Intermediate for functionalized derivatives in medicinal chemistry .

Comparison :

  • The target compound’s iodine at position 7 (vs. position 3 in Compound 35) may alter electronic properties, making it more reactive in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability.

Sulfonyl and Tosyl Derivatives

7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
  • Key Features: Substituents: Br (position 7), sulfonyl group (position 5). Synthesis: Pd-catalyzed sulfonylation .
Property This compound 7-Bromo-5-sulfonyl derivative
Solubility Low (hydrophobic halogens) Moderate (polar sulfonyl group)
Biological Activity Kinase inhibition potential Not reported
2-Chloro-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
  • Key Features :
    • Substituents: Cl (position 2), I (position 7), tosyl (position 5).
    • Applications : Tosyl group acts as a protective/leaving group in nucleophilic substitutions .

Comparison :

Kinase Inhibitor Scaffolds

5H-Pyrrolo[2,3-b]pyrazine FGFR Inhibitors
  • Key Features :
    • Substituents: Sulfonyl or aryl groups at position 5.
    • Activity : Compounds like 13 (FGFR1 IC₅₀ = 0.8 nM) show high selectivity due to hydrogen bonding with kinase hinge regions .
    • SAR : Methyl or cyclopentyl sulfonyl groups improve binding affinity .

Comparison :

  • The target compound’s iodine at position 7 may engage in halogen bonding with kinase ATP pockets, a feature absent in non-iodinated analogs.

Pyrido[2,3-b]pyrazine Derivatives

  • Key Features :
    • Pyrido ring increases π-deficiency, enhancing charge-transfer properties for optoelectronics .
    • Applications : PI3K inhibition, antifungal agents .
Property Pyrrolo[2,3-b]pyrazines Pyrido[2,3-b]pyrazines
Electronic Properties Moderate π-deficiency High π-deficiency (suitable for ICT)
Biological Targets Kinases (FGFR, c-Met) PI3K, DRAK2

Tables :

Table 1: Comparative Reactivity of Halogenated Pyrrolo[2,3-b]pyrazines

Compound Halogen Positions Preferred Reactions Key Products
2-Bromo-7-iodo-5-methyl derivative Br (2), I (7) Sonogashira, Suzuki couplings Optoelectronic materials
2-Bromo-3-chloro derivative Br (2), Cl (3) Regioselective amination 2- or 3-amino derivatives
5-Bromo-3-iodo derivative (Compound 35) Br (5), I (3) Cross-coupling with alkynes Pyridyl-ethynyl analogs

Biological Activity

2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • CAS Number : 2071708-79-5
  • Molecular Formula : C₇H₅BrIN₃
  • Molecular Weight : 337.94 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyrazine core, substituted with bromine and iodine atoms, which may influence its biological activity.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets in cells. Studies suggest that compounds in the pyrrolo[2,3-b]pyrazine class may exhibit:

  • Kinase Inhibition : Potential inhibition of signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating a potential role in treating infections.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyrazines can exhibit significant antitumor properties. For instance:

  • Compounds with similar structures have been reported to inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, studies have shown that brominated derivatives enhance cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrazole derivatives have demonstrated:

  • Inhibition of Fungal Growth : Certain derivatives have shown antifungal activity against pathogens such as Rhizoctonia solani, with EC50 values indicating effectiveness at low concentrations (e.g., 0.37 μg/mL) compared to standard antifungal agents .

Study on Antitumor Effects

A study focusing on the cytotoxic effects of various pyrazole derivatives found that those containing halogen substituents (like bromine and iodine) exhibited enhanced activity against breast cancer cells. The combination treatment with doxorubicin showed a significant synergistic effect, particularly in the more aggressive Claudin-low subtype of breast cancer .

Study on Antimicrobial Properties

Another investigation into the antifungal properties of pyrazole derivatives highlighted the promising results against Alternaria porri and other phytopathogenic fungi. The findings suggest that structural modifications can lead to improved bioactivity, paving the way for novel antifungal agents derived from this chemical class .

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